4-Hydroxypiperidine-1-sulfonamide

Physicochemical Properties Solubility Drug Formulation

4-Hydroxypiperidine-1-sulfonamide is a strategic building block that combines a piperidine ring with a 4-position hydroxyl and a primary sulfonamide. Its enhanced aqueous solubility and dual hydrogen-bonding capacity make it superior to unsubstituted piperidine sulfonamides for high-throughput screening and assay development. The hydroxyl group serves as a critical derivatization handle for generating ester, ether, and oxidized analog libraries. Ideal for kinase inhibitor SAR campaigns, non-basic 5-HT2A antagonist programs, and orexin receptor modulator discovery. Procure with confidence for CNS and metabolic disease research.

Molecular Formula C5H12N2O3S
Molecular Weight 180.23 g/mol
CAS No. 4108-97-8
Cat. No. B1439272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypiperidine-1-sulfonamide
CAS4108-97-8
Molecular FormulaC5H12N2O3S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)S(=O)(=O)N
InChIInChI=1S/C5H12N2O3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2,(H2,6,9,10)
InChIKeyFWUKYPWNFQHKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxypiperidine-1-sulfonamide (CAS 4108-97-8): A Core Scaffold for Sulfonamide-Based Research and Synthesis


4-Hydroxypiperidine-1-sulfonamide (CAS 4108-97-8) is a small-molecule building block combining a piperidine ring, a 4-position hydroxyl group, and a primary sulfonamide functional group . As a member of the broader piperidine sulfonamide class, it serves as a versatile synthetic intermediate for generating libraries of more complex, biologically active molecules . Its structural features allow for diverse chemical modifications, making it a fundamental component in medicinal chemistry research, particularly for creating novel enzyme inhibitors and receptor antagonists where both hydrogen-bonding capacity and a saturated heterocyclic core are desirable .

The Functional Impact of the 4-Hydroxyl Group in 4-Hydroxypiperidine-1-sulfonamide (CAS 4108-97-8) Cannot be Replicated by Simple Analogs


The procurement of piperidine sulfonamides cannot be simplified to a one-size-fits-all approach, as even minor structural variations between analogs like piperidine-1-sulfonamide, 4-methylpiperidine-1-sulfonamide, or N-substituted derivatives lead to significant and quantifiable differences in key properties. The 4-hydroxy substituent on 4-Hydroxypiperidine-1-sulfonamide is not an inert group; it directly modulates the molecule's physicochemical and pharmacological profile [1]. The hydroxyl group substantially increases aqueous solubility compared to unsubstituted or alkyl-substituted analogs, directly impacting formulation and assay compatibility [1]. Furthermore, this group serves as a critical functional handle for further synthetic derivatization, enabling the creation of complex libraries via esterification, etherification, or oxidation that are inaccessible from the parent piperidine-1-sulfonamide scaffold . The presence of both a hydrogen bond donor (OH) and the sulfonamide moiety creates a unique interaction profile with biological targets, a feature that cannot be presumed for non-hydroxylated analogs and which forms the basis for its use in designing selective inhibitors.

Quantitative Evidence for the Differentiation of 4-Hydroxypiperidine-1-sulfonamide (CAS 4108-97-8)


Quantifiable Increase in Aqueous Solubility Compared to Non-Hydroxylated Piperidine Sulfonamide Analogs

The presence of the 4-hydroxyl group in 4-Hydroxypiperidine-1-sulfonamide enhances its polarity and hydrogen-bonding capacity, which translates to a measurable increase in aqueous solubility compared to its non-hydroxylated analog, piperidine-1-sulfonamide. While the latter is considered insoluble in water, the target compound demonstrates notable solubility in water-miscible solvents and aqueous buffers .

Physicochemical Properties Solubility Drug Formulation

Divergent Target Binding Affinity: 4-Hydroxypiperidine-1-sulfonamide Exhibits >55 µM IC50 in a Kinase Assay, While its Derivatives Achieve Nanomolar Potency

The unadorned 4-Hydroxypiperidine-1-sulfonamide scaffold shows only weak activity (IC50 > 55.69 µM) in a specific kinase inhibition assay, indicating it is essentially inactive on its own . In stark contrast, its more elaborate bridged piperidine sulfonamide derivatives demonstrate nanomolar potency (IC50 values < 20 nM) against the same target class, underscoring the critical role of the core scaffold in presenting optimized pharmacophores for high-affinity target engagement [1].

Kinase Inhibition Structure-Activity Relationship Scaffold Optimization

Role as the Parent Scaffold for Non-Basic, Selective 5-HT2A Receptor Antagonists with Reduced Off-Target Activity

A series of piperidine sulfonamides, for which 4-Hydroxypiperidine-1-sulfonamide is a direct parent scaffold, have been developed into a novel class of selective, non-basic 5-HT2A receptor antagonists [1]. These derivatives were engineered to maintain high affinity for the 5-HT2A receptor while exhibiting excellent selectivity over the IKr potassium channel (hERG), a common off-target associated with cardiotoxicity. In comparison, many classical basic amine-containing 5-HT2A antagonists carry a higher risk of IKr channel inhibition [1].

5-HT2A Receptor Selectivity Off-Target Liability Medicinal Chemistry

4-Hydroxypiperidine-1-sulfonamide is a Key Fragment in Patented Orexin Receptor Antagonists for Sleep Disorders

The 4-hydroxypiperidine sulfonamide moiety is a critical structural component in a series of patented piperidine sulphonamide derivatives (US Patent Application 2012/0238602) that function as potent orexin receptor antagonists [1]. These compounds are being developed for treating sleep disorders like insomnia, sleep apnea, and narcolepsy. The 4-hydroxyl group is likely a key feature for either potency or pharmacokinetic properties within this specific chemical series, differentiating it from other piperidine sulfonamide scaffolds used for different targets.

Orexin Receptor Sleep Disorders Patent Analysis Scaffold

Strategic Application Scenarios for 4-Hydroxypiperidine-1-sulfonamide (CAS 4108-97-8) Based on Verified Evidence


Lead Optimization and SAR Studies in Kinase Drug Discovery

This compound is an ideal starting point for structure-activity relationship (SAR) campaigns targeting kinases. Its own weak activity (IC50 > 55 µM) provides a clean baseline. Researchers can systematically derivatize the hydroxyl and sulfonamide groups to identify potent and selective kinase inhibitors, with the knowledge that optimized analogs from this scaffold can achieve nanomolar potencies [1]. The compound's favorable solubility profile ensures compatibility with high-throughput screening assays.

Synthesis of Selective CNS-Targeted Agents with Improved Safety Profiles

Given its role as a precursor to non-basic, selective 5-HT2A receptor antagonists with reduced IKr channel activity [2], 4-Hydroxypiperidine-1-sulfonamide should be prioritized for CNS drug discovery projects. Its procurement is especially relevant for programs aiming to mitigate cardiovascular toxicity risks associated with traditional basic amine-containing CNS drugs.

Exploring Intellectual Property Space Around Orexin Receptor Antagonists

For research groups or companies investigating novel therapeutics for sleep disorders, procuring 4-Hydroxypiperidine-1-sulfonamide is a necessary step to explore the chemical space defined by key patents on piperidine sulphonamide orexin receptor antagonists [3]. It serves as the foundational building block for generating and testing proprietary compounds within this competitive therapeutic area.

Diversification of Sulfonamide-Based Chemical Libraries

The compound's dual functional groups (secondary alcohol and primary sulfonamide) make it a highly versatile node for generating diverse combinatorial libraries. Its use in parallel synthesis can rapidly yield arrays of ethers, esters, and N-alkylated sulfonamide analogs, expanding the chemical diversity of a screening collection with a minimal number of synthetic steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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